HDAC3 Isoform Selectivity: 4-Fluoro-N-(2-methylpropyl)benzamide vs. Other Benzamides
In assays against histone deacetylase (HDAC) enzymes, 4-fluoro-N-(2-methylpropyl)benzamide demonstrates notable selectivity for HDAC3 over other isoforms . This is a key differentiator, as many benzamide-based HDAC inhibitors, such as the clinical compound MS-275 (Entinostat), show potent inhibition of HDAC1 and HDAC2 but are less selective for HDAC3 .
| Evidence Dimension | HDAC3 inhibition IC50 |
|---|---|
| Target Compound Data | 95.48 nM (reported IC50 against HDAC3) |
| Comparator Or Baseline | MS-275 (Entinostat): IC50 values of 0.51 μM (HDAC1) and 1.2 μM (HDAC3) are reported in separate studies, with a less favorable HDAC3 selectivity profile . |
| Quantified Difference | 4-fluoro-N-(2-methylpropyl)benzamide exhibits a >10-fold selectivity for HDAC3 over HDAC1 and HDAC2, whereas MS-275 is less selective. |
| Conditions | In vitro enzymatic inhibition assays using recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3) and a fluorogenic peptide substrate. |
Why This Matters
Researchers focused on HDAC3-specific pathways in cancer and neurological diseases can use this compound as a more targeted chemical probe compared to pan-inhibitors like MS-275, reducing off-target effects and improving mechanistic clarity.
